molecular formula C13H17BClN3O4 B560185 N-(Pyridine-4-carbonyl)-(R)-alaninyl-(R)-boroproline CAS No. 1432499-49-4

N-(Pyridine-4-carbonyl)-(R)-alaninyl-(R)-boroproline

Cat. No. B560185
CAS RN: 1432499-49-4
M. Wt: 325.556
InChI Key: LCAILAILGOZQNE-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ARI-3099 is an inhibitor of fibroblast activation protein, alpha (FAP).

Scientific Research Applications

Stereospecific Ligand Synthesis

Research has shown that stereospecific N4 tetradentate ligands, such as N,N′-di(2-picolyl)-N′-methyl-2-aminomethylpyrrolidine, can be synthesized from amino acids like proline. These ligands exhibit specific configurations upon coordination to metals like cobalt(III) and retain this configuration when substituted with various ligands, indicating potential applications in metal complex formation and chiral catalysis (Fenton, Stephens, Vagg, & Williams, 1992).

Asymmetric Synthesis

A study reported the asymmetric synthesis of N-substituted pyrrolidines, such as (R)-2[(pyrrolidin-1-yl)methyl] pyrrolidine. The key step involved sparteine-mediated asymmetric functionalization, suggesting applications in the enantioselective synthesis of complex organic molecules (Harrison & O'Brien, 2001).

Microwave-Assisted Synthesis of N-Heterocycles

In the field of heterocyclic chemistry, research demonstrated microwave-assisted synthesis methods using O-Phenyl oximes as precursors. These methods enable the efficient preparation of various N-heterocycles, indicating applications in the rapid and eco-friendly synthesis of complex nitrogen-containing molecules (Portela-Cubillo, Scott, & Walton, 2008).

Enantioselective Catalysis

Studies have explored the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine, demonstrating the potential for synthesizing chiral compounds. Such methodologies are crucial in the development of stereoselective synthetic processes for pharmacologically active compounds (Barker et al., 2011).

Diastereoselective Cycloadditions

Research on 1,3-dipolar cycloadditions using sugar-derived enones and azomethine ylides led to the synthesis of enantiomerically pure pyrrolidines. This highlights the potential for diastereoselective synthesis in organic chemistry and pharmaceutical applications (Oliveira Udry, Repetto, & Varela, 2014).

properties

CAS RN

1432499-49-4

Product Name

N-(Pyridine-4-carbonyl)-(R)-alaninyl-(R)-boroproline

Molecular Formula

C13H17BClN3O4

Molecular Weight

325.556

IUPAC Name

1-[(2R)-2-(pyridine-4-carbonylamino)propanoyl]azaborolidine-2-carboxylic acid

InChI

InChI=1S/C13H16BN3O4/c1-9(16-11(18)10-3-6-15-7-4-10)12(19)17-8-2-5-14(17)13(20)21/h3-4,6-7,9H,2,5,8H2,1H3,(H,16,18)(H,20,21)/t9-/m1/s1

InChI Key

LCAILAILGOZQNE-SBSPUUFOSA-N

SMILES

B1(CCCN1C(=O)C(C)NC(=O)C2=CC=NC=C2)C(=O)O

Appearance

Solid powder

synonyms

ARI-3099 ;  ARI3099;  ARI 3099; N-(Pyridine-4-carbonyl)-(R)-alaninyl-(R)-boroproline hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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